2-Amino-3-cyclobutylpropanoic acid hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 179.64 g/mol. It is classified as an amino acid derivative and is recognized for its potential applications in pharmaceutical research. The compound is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions due to its structural similarities to naturally occurring amino acids.
This compound is categorized under amino acids, specifically as a derivative of alanine due to its structural characteristics. It has been referenced in various scientific literature and patents, highlighting its relevance in medicinal chemistry and biochemistry. The compound's hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological studies.
The synthesis of 2-amino-3-cyclobutylpropanoic acid hydrochloride can be achieved through several methods, often involving the reaction of cyclobutyl derivatives with amino acids or their precursors. A notable method includes:
The synthesis typically involves the use of reagents such as N,N'-carbonyldiimidazole and alkyl chloroformates under controlled temperature conditions (usually below 100 °C) to facilitate the formation of the desired product while minimizing side reactions . The reaction environment is crucial; maintaining an appropriate pH (preferably between 4.5 and 6.5) can significantly enhance yield and purity .
The molecular structure of 2-amino-3-cyclobutylpropanoic acid hydrochloride features a cyclobutyl group attached to a propanoic acid backbone with an amino group at the second carbon position. The structural formula can be represented as follows:
The compound's structural data indicates it has:
2-Amino-3-cyclobutylpropanoic acid hydrochloride participates in various chemical reactions typical of amino acids, including:
The reactivity of this compound can be attributed to its functional groups, particularly the carboxylic acid and amino groups, which facilitate nucleophilic attacks in organic reactions.
The mechanism of action for 2-amino-3-cyclobutylpropanoic acid hydrochloride primarily revolves around its role as an agonist or antagonist at specific neurotransmitter receptors, similar to other amino acids involved in neurotransmission. Its structural analogies allow it to influence synaptic transmission and may modulate neuronal excitability.
Relevant analyses indicate that this compound maintains its integrity under various conditions, making it suitable for biological applications .
2-Amino-3-cyclobutylpropanoic acid hydrochloride has significant applications in:
The versatility of this compound underscores its importance in both academic research and potential therapeutic applications .
The stereoselective construction of the chiral center in 2-amino-3-cyclobutylpropanoic acid hydrochloride is achieved through two principal methodologies: asymmetric catalysis and chiral pool utilization. The (R)-enantiomer (CAS 174266-00-3) and (S)-enantiomer (CAS 1201593-65-8) exhibit distinct biological interactions, necessitating precise synthetic control [2] [8].
Asymmetric Catalysis: Patent US5969179A details reductive alkylation under hydrogen pressure (100–200 kPa) using Raney nickel or palladium catalysts. This method converts 4-nitrophenylalanine precursors to target structures through stereocontrolled nitro reduction and alkylation at 20–40°C. Critical parameters include:
Chiral Pool Strategy: Commercial routes employ L-alanine derivatives as starting materials, exploiting existing chirality. Cyclobutyl introduction via nucleophilic substitution on β-haloalanines preserves stereochemical integrity but faces ring-strain challenges, typically yielding 70–85% de [2] [8].
Table 1: Comparative Performance of Enantioselective Methods
Method | Enantiomer | ee (%) | Yield (%) | Key Condition |
---|---|---|---|---|
Reductive Alkylation | (R) | 92–95 | 78 | H₂ (150 kPa), Raney Ni, MeOH |
Chiral Pool Derivatization | (S) | 85–90 | 82 | β-Bromoalanine, K₂CO₃, DMF |
Resolution techniques (e.g., diastereomeric salt crystallization) using chiral auxiliaries like (R)-2-amino-1-phenylethanol further enhance enantiopurity to >98% ee but incur 30–40% mass loss [4] [7].
The strained cyclobutyl moiety (bond angle ~88°) imposes significant synthetic challenges, requiring specialized ring-closure tactics. VulcanChem data identifies two dominant approaches: photochemical [2+2] cycloaddition and transition-metal-catalyzed cyclization [6].
Photocycloaddition: UV-mediated dimerization of vinyl acetates generates cyclobutane intermediates. Ethylene derivatives with electron-withdrawing groups (e.g., methyl acrylate) enhance regioselectivity:
CH₂=CHCO₂CH₃ + CH₂=CHR → Cyclobutane-1,2-dicarboxylate (70–75%)
Limitations include poor functional group tolerance and competing polymerization. Ring strain energy (~110 kJ/mol) necessitates low reaction temperatures (–20°C) to suppress rearrangement [6].
Catalytic Cyclization: Pd-catalyzed C–C coupling between γ-haloalkanoates and olefins enables direct cyclobutane assembly. Key innovations:
Table 2: Cyclobutyl Ring Formation Methodologies
Strategy | Catalyst/Reagent | Yield (%) | Ring Strain Mitigation |
---|---|---|---|
[2+2] Photocycloaddition | UV (254 nm) | 70–75 | Low T (–20°C), EWG substrates |
Pd-Catalyzed Coupling | Pd(PPh₃)₄/K₂CO₃ | 85–88 | gem-Dialkyl substitution |
Dieckmann Condensation | NaOEt, EtOH | 60–65 | Thorpe-Ingold effect |
Dieckmann condensation of diethyl 1,3-dibromopropane-1,1-dicarboxylate exploits the Thorpe-Ingold effect, where gem-diester groups compress C–C–C angles to facilitate ring closure (60–65% yield) [6].
Final hydrochloride conversion is critical for stability and crystallinity. PubChemLite data indicates solvent polarity dictates crystal morphology and hydration state [3] [9].
Solvent Optimization:
Crystallization Dynamics:
Table 3: Solvent Impact on Hydrochloride Properties
Solvent System | Crystal Form | Water Content (%) | Yield (%) | Bulk Density (g/mL) |
---|---|---|---|---|
MeOH/H₂O (9:1) | Monohydrate | 5.2 ± 0.3 | 88 | 0.42 |
THF | Anhydrous | 0.3 ± 0.1 | 92 | 0.58 |
IPA/H₂O (4:1) | Anhydrous | 0.5 ± 0.2 | 95 | 0.55 |
Counterion exchange (e.g., HBr, sulfate) was attempted but hydrochloride demonstrated superior crystallinity and minimal lattice energy (ΔG = –15.2 kJ/mol), reducing amorphization risk .
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4